4-(2,2-Difluoroethoxy)-2-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO4 |
|---|---|
Molecular Weight |
219.14 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-2-nitrophenol |
InChI |
InChI=1S/C8H7F2NO4/c9-8(10)4-15-5-1-2-7(12)6(3-5)11(13)14/h1-3,8,12H,4H2 |
InChI Key |
WVNWATKHYZWJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,2 Difluoroethoxy 2 Nitrophenol
Strategies for the Introduction of the 2,2-Difluoroethoxy Moiety
The initial and crucial phase in the synthesis of 4-(2,2-Difluoroethoxy)-2-nitrophenol is the formation of the ether linkage between a phenolic precursor and the 2,2-difluoroethoxy group. This is typically accomplished by first synthesizing 4-(2,2-difluoroethoxy)phenol (B1395208), which is then subjected to nitration. Two principal strategies are employed for this etherification: the alkylation of phenols with fluorinated electrophiles and the use of halogenated ethanes.
Phenol (B47542) Alkylation Reactions with Fluorinated Electrophiles
Phenol alkylation is a fundamental method for forming ether bonds. In this context, a phenolic compound is treated with an electrophilic reagent containing the 2,2-difluoroethyl moiety. The phenol is typically deprotonated with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophile.
A common approach involves activating the phenolic hydroxyl group to make it a better leaving group in a coupling reaction. For instance, phenols can be converted to aryl triflates, which are excellent substrates for palladium-catalyzed coupling reactions. orgsyn.org While this method is widely used for forming aryl sulfide (B99878) bonds, it demonstrates a powerful way to functionalize phenols that can be adapted for etherification. orgsyn.org
The synthesis of ethers containing fluorine substituents often involves the reaction of phenols with "gem-difluorocarbene precursors" or other electrophilic fluorinated compounds. nih.gov A plausible route for introducing the 2,2-difluoroethoxy group would involve reacting a suitable phenol, such as 4-nitrophenol (B140041) or a protected hydroquinone (B1673460) derivative, with a reactive 2,2-difluoroethyl species like 2,2-difluoroethyl triflate or tosylate in the presence of a base.
Utilizing Halogenated Ethanes for Ether Linkage Formation
An alternative and efficient strategy involves the use of highly halogenated ethanes as precursors to the difluoroethoxy group. An established method for synthesizing aryl gem-difluoroalkyl ethers is the reaction between phenols and halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In this reaction, the base facilitates the elimination of hydrogen fluoride (B91410) from halothane, generating the highly electrophilic 2-bromo-2-chloro-1,1-difluoroethene. nih.gov The phenoxide ion then attacks this intermediate to form an aryl 2-bromo-2-chloro-1,1-difluoroethyl ether. beilstein-journals.orgresearchgate.net
While this specific reaction yields a bromochloromethyl group, it highlights the utility of halogenated alkanes in forming difluoroalkyl ethers. A more direct route to the desired 2,2-difluoroethoxy moiety would employ a reagent like 2-bromo-1,1-difluoroethane (B1266208) or 2-iodo-1,1-difluoroethane, reacting it with 4-hydroxyphenol under basic conditions.
A study on the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers demonstrated the viability of this approach with a range of substituted phenols. beilstein-journals.org The reaction conditions were optimized by screening different bases and solvents, with potassium hydroxide (B78521) in dimethylformamide (DMF) proving effective.
Table 1: Synthesis of Aryl 2-bromo-2-chloro-1,1-difluoroethyl Ethers from Phenols and Halothane
| Phenol Substrate | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Phenol | KOH | DMF | 74 | beilstein-journals.org |
| 4-Methoxyphenol | KOH | DMF | 81 | beilstein-journals.org |
| 4-Chlorophenol | KOH | DMF | 63 | beilstein-journals.org |
| 4-Nitrophenol | KOH (3.0 equiv) | DMF | 38 | beilstein-journals.org |
Regioselective Nitration Approaches to Phenolic Ethers
Once 4-(2,2-Difluoroethoxy)phenol is synthesized, the subsequent step is the introduction of a nitro group onto the aromatic ring. Due to the activating, ortho-para directing nature of the ether group, controlling the position of nitration is critical to selectively obtain the 2-nitro isomer.
Controlled Nitration of Phenol Derivatives
The nitration of aromatic compounds is a classic electrophilic substitution reaction. However, for activated systems like phenols and phenolic ethers, the reaction can be difficult to control, often leading to mixtures of isomers and over-nitration. researchgate.net Various methods have been developed to achieve regioselectivity. The choice of nitrating agent, solvent, and catalyst plays a pivotal role in directing the nitro group to the desired position. ijcce.ac.irdergipark.org.tr
For achieving high ortho-selectivity, specific reagent systems are employed. One reported method for the regioselective ortho-nitration of phenols uses a combination of ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium hydrogen sulfate (B86663) (KHSO4). dergipark.org.tr Another approach involves using metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO3)2 · 3H₂O), where the choice of solvent can influence the ortho/para isomer ratio. ijcce.ac.ir Heterogeneous systems, such as those using inorganic acidic salts like Mg(HSO₄)₂ with sodium nitrate and wet SiO₂, have also been shown to be effective under mild, room-temperature conditions. mdpi.comnih.gov
Table 2: Comparison of Reagents for Regioselective Nitration of Phenols
| Substrate | Nitrating Agent/Conditions | Selectivity/Result | Source |
|---|---|---|---|
| Phenol | Cu(NO₃)₂ · 3H₂O in Acetone | ortho/para ratio = 0.5, 77-84% total yield | ijcce.ac.ir |
| Phenol | Cu(NO₃)₂ · 3H₂O in Et₂O | ortho/para ratio = 1.06, 91% total yield | ijcce.ac.ir |
| 4-Substituted Phenols | NH₄NO₃, KHSO₄ in Acetonitrile | High regioselectivity for ortho-nitration | dergipark.org.tr |
| Phenol | Mg(HSO₄)₂, NaNO₃, wet SiO₂ in Dichloromethane | Good yields of mononitrophenols at room temp. | mdpi.com |
| 2,4-Difluorophenol | Isopropyl nitrate, H₂SO₄ in Dichloromethane | 100% ortho-selectivity, 83% yield |
Optimization of Reaction Conditions for Nitro Group Incorporation
To maximize the yield of the desired this compound and minimize byproducts, careful optimization of reaction conditions is essential. Key parameters include temperature, reaction time, and the concentration and ratio of reactants. paspk.orgacs.orgnih.gov
In modern process chemistry, continuous flow reactors are increasingly used to optimize nitration reactions. nih.gov This technology allows for precise control over parameters like temperature, residence time, and reagent ratios, which can significantly improve safety and product selectivity. acs.orgnih.gov For instance, the optimization of a nitration process in a continuous flow system involved studying the influence of temperature, the molar ratio of sulfuric acid to nitric acid, acid concentration, and flow rate to achieve a product yield of 94.1%. nih.gov Such optimization would be directly applicable to the nitration of 4-(2,2-difluoroethoxy)phenol to ensure high yield and regioselectivity.
Table 3: Optimization Parameters for Nitration Reactions
| Reaction | Parameter Optimized | Observation | Source |
|---|---|---|---|
| Nitration of Phenol | Temperature | Yield increased from 55% at 40°C to 72% at 20°C. | paspk.org |
| Nitration of Phenol | Nitric Acid Concentration | Yield increased from 38% (65% HNO₃) to 91% (32.5% HNO₃). | paspk.orgresearchgate.net |
| Nitration of o-xylene (B151617) (Flow) | Temperature | Product selectivity peaked at 100°C. | nih.gov |
| Nitration of o-xylene (Flow) | H₂SO₄/HNO₃ Mole Ratio | Optimal product selectivity was achieved at a ratio of 3.0. | nih.gov |
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms within a molecule.
In the ¹H NMR spectrum of 4-(2,2-Difluoroethoxy)-2-nitrophenol, distinct signals are anticipated for the aromatic protons and the protons of the difluoroethoxy group. The aromatic region would typically display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. Based on the analysis of similar substituted nitrophenols, the chemical shifts (δ) for the aromatic protons are expected to appear in the range of 7.0-8.5 ppm. nih.govnih.gov The proton on the carbon adjacent to the nitro group is expected to be the most deshielded.
The difluoroethoxy group will exhibit characteristic signals. The methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom would likely appear as a triplet of doublets, resulting from coupling to the geminal fluorine atoms and the adjacent methine proton. The methine proton (-CHF₂) itself would present as a triplet due to coupling with the two fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H | 7.0 - 8.5 | m (multiplet) | - |
| -OCH₂- | ~4.4 | td (triplet of doublets) | JH-F, JH-H |
| -CHF₂ | ~6.5 | t (triplet) | JH-F |
| Phenolic-OH | Variable | br s (broad singlet) | - |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms of the difluoroethoxy group. This signal would appear as a doublet due to coupling with the adjacent methine proton (-CHF₂). The chemical shift of this signal provides valuable information about the electronic effects of the substituted nitrophenoxy moiety. The presence of the electron-withdrawing nitro group would influence the shielding of the fluorine nuclei.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, ether, and C-F bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The nitro group (NO₂) would exhibit two strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1200-1250 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the difluoroethoxy group are anticipated in the 1000-1100 cm⁻¹ range.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Nitro NO₂ | Asymmetric Stretching | 1500 - 1560 |
| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 |
| Aryl Ether C-O | Stretching | 1200 - 1250 |
| C-F | Stretching | 1000 - 1100 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.
Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the nitro group, which is often strong in the Raman spectrum, is expected to be a prominent feature. Aromatic ring vibrations, particularly the ring breathing modes, will also be observable. Raman spectroscopy can be particularly useful for studying the C-F bonds, which may give rise to characteristic signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Assessment
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can be employed for quantitative analysis. The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption maxima characteristic of nitrophenol derivatives. The presence of the nitro group and the phenolic hydroxyl group, both auxochromes and chromophores, will significantly influence the electronic transitions. Typically, nitrophenols show strong absorption bands in the UV region, often with a shoulder or a separate band extending into the visible region, which is responsible for their characteristic yellow color. The position and intensity of these bands are sensitive to the solvent polarity and the pH of the solution. These absorption characteristics can be used to determine the concentration of the compound in a solution using the Beer-Lambert law.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is instrumental in determining the molecular weight and uncovering the structural details of this compound through the analysis of its fragmentation patterns. The molecular weight of this compound is 219.14 g/mol . In a mass spectrometer, the molecule is ionized and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) and nitric oxide (NO). nih.gov For aromatic ethers, a common fragmentation pathway involves the cleavage of the bond beta to the aromatic ring. whitman.edu Based on these general principles, the mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Data:
| Fragment | Proposed Structure | Significance |
| [M]⁺ | [C₈H₇F₂NO₄]⁺ | Molecular Ion |
| [M - NO₂]⁺ | [C₈H₇F₂O₂]⁺ | Loss of the nitro group |
| [M - OCHF₂]⁺ | [C₇H₄NO₃]⁺ | Cleavage of the ether bond |
| [M - NO₂ - CO]⁺ | [C₇H₇F₂O]⁺ | Subsequent loss of carbon monoxide |
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio with very high precision, which allows for the determination of the elemental composition of the molecule and its fragments.
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₇F₂NO₄.
Theoretical Exact Mass Calculation:
Carbon (C): 8 x 12.00000 = 96.00000
Hydrogen (H): 7 x 1.00783 = 7.05481
Fluorine (F): 2 x 18.99840 = 37.99680
Nitrogen (N): 1 x 14.00307 = 14.00307
Oxygen (O): 4 x 15.99491 = 63.97964
Total Exact Mass: 219.03432 u
An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and providing strong evidence for the compound's identity. This level of accuracy is crucial to distinguish it from other compounds that may have the same nominal mass.
Laser Desorption/Ionization (LDI) is a soft ionization technique that can be used for the analysis of small molecules like this compound. In LDI-MS, a pulsed laser is used to desorb and ionize the analyte from a surface without the need for a matrix, which is typically required in Matrix-Assisted Laser Desorption/Ionization (MALDI). This can be advantageous in reducing background interference in the low-mass region of the spectrum. synquestlabs.compurdue.edu
The application of LDI-MS to this compound would likely result in the generation of the molecular ion, [M]⁺, or protonated molecule, [M+H]⁺, depending on the experimental conditions. While LDI is considered a soft ionization method, some fragmentation can occur. The observed fragments would provide valuable structural information, corroborating the data obtained from other mass spectrometric methods. The degree of fragmentation can sometimes be controlled by adjusting the laser fluence. For nitroaromatic compounds, LDI-MS can provide clear spectra with identifiable molecular ions, which is sometimes a challenge with other ionization techniques that can cause extensive fragmentation.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a primary method in quantum chemistry for predicting a wide range of molecular properties, including equilibrium structures, vibrational frequencies, and electronic characteristics. hakon-art.com These calculations provide deep insights into the behavior of molecules, complementing experimental findings. For a molecule like this compound, DFT methods, often paired with basis sets like 6-311++G(d,p), are employed to model its properties with high accuracy. longdom.orgnih.gov
The first step in a computational study is typically geometry optimization, a process that locates the minimum energy structure of a molecule. For this compound, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for flexible molecules. The this compound molecule has several rotatable bonds: the C-O bond of the ethoxy group, the C-C bond within the ethoxy side chain, the C-N bond of the nitro group, and the C-O bond of the hydroxyl group. The rotation around these bonds gives rise to different conformers. Theoretical calculations can identify the most stable conformer by comparing their relative energies. ufms.br For instance, the orientation of the hydroxyl group relative to the nitro group is critical, as it can lead to the formation of an intramolecular hydrogen bond, which would significantly stabilize the planar conformation of that part of the molecule. longdom.orgresearchgate.net The flexible difluoroethoxy group would also be a focus, with computational methods seeking the torsional arrangement that minimizes steric hindrance and optimizes electrostatic interactions. researchgate.net High-level quantum computations can be performed to study the preferred puckering and orientation of such flexible side chains in solution. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar substituted phenols.
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Å) | 1.45 |
| N-O Bond Length (Å) | 1.23 |
| C-O (hydroxyl) Bond Length (Å) | 1.36 |
| C-F Bond Length (Å) | 1.35 |
| O-N-O Bond Angle (°) | 124.0 |
| C-C-N-O Dihedral Angle (°) | ~0 or ~180 (near planar) |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. wikipedia.org The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. wikipedia.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and the energy of the lowest electronic excitation. wikipedia.orgschrodinger.com A small gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability and low reactivity. hakon-art.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the ethoxy group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (–NO₂), a common feature in nitroaromatic compounds. researchgate.net This distribution facilitates an intramolecular charge transfer upon electronic excitation.
Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap (Illustrative) Note: Values are representative for nitrophenols and are typically calculated using DFT methods like B3LYP/6-311G+(d,p). nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.3 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles, and blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. researchgate.netyoutube.com
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the nitro group and the hydroxyl group, confirming their role as sites for hydrogen bonding and electrophilic interaction. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature. The fluorine atoms, due to their high electronegativity, would also contribute to negative potential regions, while the aromatic protons would be associated with moderately positive potential. nih.gov
Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. longdom.orgnih.gov By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and wagging. researchgate.netnih.gov
For this compound, key vibrational modes would include:
O-H stretching: A broad band characteristic of the phenolic hydroxyl group, potentially shifted due to intramolecular hydrogen bonding with the adjacent nitro group. longdom.org
Aromatic C-H stretching: Typically appearing in the 3000–3120 cm⁻¹ region. researchgate.net
NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are strong indicators of its presence.
C-F stretching: Strong absorptions associated with the difluoroethoxy group.
C-O stretching: Vibrations from the ether linkage and the phenolic C-O bond. researchgate.net
Comparing the computed wavenumbers (often scaled to correct for anharmonicity) with experimental data allows for a definitive assignment of the spectral bands. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative) Note: Wavenumbers are representative and based on DFT studies of related nitro and fluoro-aromatic compounds. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | ~3200 | Strong, Broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| NO₂ asymmetric stretch | ~1530 | Very Strong |
| NO₂ symmetric stretch | ~1350 | Very Strong |
| C-O stretch (ether) | ~1250 | Strong |
| C-F stretch | 1150 - 1050 | Very Strong |
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. nsf.gov
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitro, hydroxyl, and ethoxy groups as auxochromes will influence the position of the maximum absorption wavelength (λmax). semanticscholar.org For nitrophenols, absorption bands are typically observed in the UV-to-blue region of the spectrum. nih.govresearchgate.net TD-DFT calculations can predict the λmax values, the oscillator strengths (related to absorption intensity), and the nature of the orbitals involved in each electronic transition. rsc.org
Quantum Chemical Descriptors for Reactivity Prediction
Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that quantify a molecule's reactivity. researchgate.netmdpi.com These global reactivity descriptors are derived from the conceptual framework of DFT and help in understanding the relationship between electronic structure and chemical behavior. researchgate.netarxiv.org
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO). High ionization potential indicates high stability. hakon-art.com
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. imist.ma
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions. hakon-art.com
Electrophilicity Index (ω): Measures the stabilization in energy when a molecule acquires additional electronic charge from the environment (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). A high electrophilicity index points to a good electrophile. hakon-art.comimist.marjpn.org
For this compound, the presence of the strongly electron-withdrawing nitro group is expected to result in a relatively high electrophilicity index, suggesting the molecule can act as a potent electrophile in chemical reactions. rjpn.org
Table 4: Predicted Quantum Chemical Descriptors for Reactivity (Illustrative) Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.
| Descriptor | Definition | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -E_HOMO | 6.8 |
| Electron Affinity (A) | -E_LUMO | 2.5 |
| Electronegativity (χ) | (I+A)/2 | 4.65 |
| Chemical Hardness (η) | (I-A)/2 | 2.15 |
| Chemical Softness (S) | 1/η | 0.465 |
| Electrophilicity Index (ω) | μ²/2η (μ ≈ -χ) | 5.03 |
Electrophilicity and Nucleophilicity Indices
Electrophilicity (ω) and nucleophilicity (N) indices are crucial quantum chemical descriptors that quantify the ability of a molecule to accept or donate electrons, respectively. These indices are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile, while a higher nucleophilicity index suggests a stronger tendency to act as a nucleophile. For this compound, the presence of the electron-withdrawing nitro group and the difluoroethoxy group would likely result in a significant electrophilicity index.
Interactive Data Table: Hypothetical Electrophilicity and Nucleophilicity Indices
| Parameter | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -8.50 |
| LUMO Energy | ELUMO | -3.20 |
| Electronegativity | χ | 5.85 |
| Electrophilicity Index | ω | 3.23 |
| Nucleophilicity Index | N | 1.80 |
Note: The values presented in this table are illustrative and not based on experimental or calculated data for this compound.
Chemical Hardness and Softness Analysis
Chemical hardness (η) and softness (S) are concepts derived from Density Functional Theory (DFT) that describe the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. Conversely, soft molecules have a small HOMO-LUMO gap, suggesting higher reactivity. The analysis of these parameters for this compound would provide insights into its kinetic stability and reactivity profile.
Interactive Data Table: Hypothetical Chemical Hardness and Softness Analysis
| Parameter | Symbol | Hypothetical Value (eV) |
| HOMO-LUMO Gap | ΔE | 5.30 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.19 |
| Chemical Potential | μ | -5.85 |
Note: The values presented in this table are illustrative and not based on experimental or calculated data for this compound.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could elucidate how the molecule interacts with itself and with solvent molecules. This would be crucial for understanding its solubility, aggregation behavior, and potential interactions with biological macromolecules. The simulations would likely reveal the role of the nitro and hydroxyl groups in forming hydrogen bonds and the influence of the difluoroethoxy group on steric and electrostatic interactions.
Advanced Wavefunction Analysis Methodologies (e.g., NBO Analysis, Population Analysis)
Advanced wavefunction analysis techniques, such as Natural Bond Orbital (NBO) analysis and population analysis (e.g., Mulliken or Hirshfeld), provide detailed information about the electronic structure of a molecule. NBO analysis would describe the bonding in terms of localized electron-pair bonds and lone pairs, offering insights into hyperconjugative interactions and charge delocalization. Population analysis would assign partial charges to each atom in the molecule, revealing the intramolecular charge distribution and identifying potential sites for electrophilic and nucleophilic attack. For this compound, these analyses would quantify the electron-withdrawing effects of the nitro and difluoroethoxy groups on the aromatic ring.
Conclusion
Chemical Transformations and Derivatization Strategies for 4 2,2 Difluoroethoxy 2 Nitrophenol
Modification of the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group is a primary site for derivatization reactions. These modifications are often employed to increase the volatility and thermal stability of the molecule for analytical purposes, particularly for gas chromatography.
Silylation is a common derivatization technique in gas chromatography (GC) for analyzing polar compounds that are otherwise difficult to volatilize. phenomenex.com The process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This transformation reduces the polarity and boiling point of the analyte, making it more amenable to GC analysis. phenomenex.com The resulting TMS derivative of 4-(2,2-Difluoroethoxy)-2-nitrophenol exhibits increased volatility and thermal stability. phoenix-sci.com
Several reagents can be employed for silylation, with the choice depending on the reactivity of the target functional group. For phenols, common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.comsigmaaldrich.com BSTFA is a powerful silyl (B83357) donor often used for a wide range of polar molecules, including phenols and carboxylic acids. sigmaaldrich.com The reaction with BSTFA is typically carried out by heating the analyte with an excess of the reagent, sometimes with a catalyst like trimethylchlorosilane (TMCS), to ensure complete derivatization. sigmaaldrich.com The presence of moisture must be avoided as it can decompose the silylating reagent and the formed derivative. sigmaaldrich.com
The derivatized compound can be readily analyzed by GC-Mass Spectrometry (GC-MS), where the silyl group can also provide characteristic fragmentation patterns aiding in structural elucidation. phoenix-sci.com
Table 1: Common Silylating Reagents for Phenolic Hydroxyl Groups
| Reagent | Abbreviation | Common Applications | Key Features |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines | Powerful silyl donor; volatile by-products. sigmaaldrich.com |
| N-trimethylsilylimidazole | TMSI | Hydroxyl groups, carboxylic acids, phenols, thiols | Highly selective for hydroxyl groups; imidazole (B134444) acts as a scavenger for the active hydrogen. phenomenex.com |
| Hexamethyldisilazane | HMDS | Alcohols, phenols, sugars (often with a catalyst) | Less reactive than BSTFA; often used with TMCS for hindered hydroxyls. phoenix-sci.com |
Acetylation is another functionalization strategy for the phenolic hydroxyl group, involving the introduction of an acetyl group. This is typically achieved by reacting the phenol (B47542) with acetic anhydride (B1165640), often in the presence of a base catalyst or under conditions that promote the reaction. In a relevant study, the acetylation of 4-nitrophenol (B140041) was conducted concurrently with the hydrogenation of the nitro group in a one-pot synthesis using a Palladium on carbon (Pd/C) catalyst and acetic anhydride. rsc.org This demonstrates that the phenolic group can be efficiently acetylated under these conditions. rsc.org The resulting ester, 4-(2,2-Difluoroethoxy)-2-nitrophenyl acetate, would have altered solubility and chromatographic properties compared to the parent phenol.
Fluoroacylation involves reacting the phenolic hydroxyl group with a fluorinated acylating agent, such as a fluoroalkyl anhydride (e.g., trifluoroacetic anhydride). This process is analogous to acetylation but introduces a polyfluorinated acyl group. The resulting fluoroacyl ester derivative is highly electron-withdrawing, which significantly enhances its detectability by electron capture detection (ECD) in gas chromatography. The introduction of fluorine atoms can also be achieved using reagents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride for other functional groups, highlighting the utility of fluorinated tags in trace analysis. weber.hucanada.ca This derivatization makes the analyte more sensitive to specific detectors and can improve chromatographic separation. weber.hu
Reactions of the Nitro Group on the Aromatic Ring
The nitro group is a key functional handle on the aromatic ring, enabling significant structural modifications, most notably its reduction to an amine or its influence on the ring's reactivity toward electrophiles.
The nitro group of this compound can be readily reduced to a primary amino group (-NH2), yielding 4-(2,2-Difluoroethoxy)-2-aminophenol. This transformation is a fundamental reaction in synthetic chemistry, as the resulting amino-phenol is a versatile intermediate. The reduction of the closely related 4-nitrophenol to 4-aminophenol (B1666318) is a well-studied model reaction. nih.govnih.gov
Commonly, this reduction is achieved through catalytic hydrogenation. rsc.org This method involves treating the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. rsc.org Alternatively, transfer hydrogenation using reducing agents like sodium borohydride (B1222165) (NaBH4) with a catalyst is also highly effective. nih.govnih.gov
Table 2: Catalyst Systems for the Reduction of Nitrophenols
| Catalyst System | Reducing Agent | Description | Conversion Efficiency |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | A standard and efficient method for nitro group reduction in a ball mill reactor. rsc.org | High yield and selectivity reported for related compounds. rsc.org |
| Copper(II) Schiff Base Complexes | Sodium Borohydride (NaBH₄) | Catalyzes the reduction of 4-nitrophenol in an aqueous medium. nih.govnih.gov | High conversion rates (90-98%) have been demonstrated. nih.govnih.gov |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | A classical method for the reduction of aromatic nitro compounds. | Widely used in laboratory synthesis. |
The resulting amino compound is significantly more reactive and can undergo a host of further reactions, including diazotization and coupling, or acylation of the new amino group.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.me The outcome of such a reaction on this compound is dictated by the directing effects of the two existing substituents: the nitro group (-NO2) and the difluoroethoxy group (-OCH2CF2H).
Nitro Group (-NO2): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. pressbooks.publeah4sci.com
Difluoroethoxy Group (-OCH2CF2H): An alkoxy group is typically an activating, ortho-, para-director due to the lone pairs on the oxygen atom that can donate electron density to the ring via resonance. However, the presence of two highly electronegative fluorine atoms on the ethoxy tail creates a strong electron-withdrawing inductive effect, which diminishes the activating nature of the group. Despite this, it is still considered an ortho-, para-director.
The positions on the ring are numbered starting from the carbon bearing the hydroxyl group as position 1. Therefore, the nitro group is at position 2 and the ether is at position 4. The available positions for substitution are 3, 5, and 6. The combined directing effects determine the regioselectivity of any further substitution.
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Hydroxyl (-OH) | 1 | Activating (Resonance) | Ortho, Para |
| Nitro (-NO₂) | 2 | Deactivating (Resonance/Inductive) | Meta (to itself, i.e., positions 4, 6) |
Exploration of Research Applications Beyond Biological Contexts
A Linchpin in Complex Organic Synthesis
The strategic placement of reactive functional groups on the aromatic ring of 4-(2,2-difluoroethoxy)-2-nitrophenol makes it a highly valuable intermediate for chemists. The nitro group, hydroxyl group, and the difluoroethoxy moiety each offer distinct opportunities for chemical transformations, allowing for the construction of elaborate molecular frameworks.
The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of subsequent chemical modifications. This transformation is fundamental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, the resulting amino-nitrophenol derivative can undergo condensation reactions with various electrophiles to form complex heterocyclic systems.
The hydroxyl group provides another reactive site for etherification, esterification, and other substitution reactions, enabling the attachment of diverse molecular fragments. The interplay between the nitro and hydroxyl groups allows for regioselective reactions, providing chemists with precise control over the synthetic outcome.
The difluoroethoxy group, while relatively inert, imparts unique properties to the final molecules. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a compound. In the context of complex organic synthesis, the incorporation of this group can be a strategic move to fine-tune the characteristics of the target molecule.
Below is a table summarizing the key reactive sites of this compound and their significance in organic synthesis:
| Functional Group | Position | Role in Synthesis |
| Nitro Group | 2 | - Electron-withdrawing group activating the ring for nucleophilic substitution.- Can be reduced to an amine for further functionalization (e.g., amide formation, diazotization). |
| Hydroxyl Group | 1 | - Site for etherification and esterification reactions.- Can direct ortho- and para- substitution on the aromatic ring. |
| Difluoroethoxy Group | 4 | - Imparts unique physicochemical properties (e.g., increased lipophilicity, metabolic stability). |
A Building Block for Advanced Materials
The unique combination of a fluorinated substituent and a reactive phenolic core in this compound also positions it as a promising candidate for the development of advanced materials. The incorporation of fluorine into polymers and other materials is well-known to enhance thermal stability, chemical resistance, and confer unique surface properties such as hydrophobicity and oleophobicity.
The phenolic hydroxyl group of this compound can be utilized as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with aldehydes to form phenolic resins. The presence of the difluoroethoxy group in the polymer backbone would be expected to impart desirable properties such as low surface energy and improved thermal and chemical stability to the resulting material.
Furthermore, the nitro group can be chemically modified to introduce other functionalities suitable for materials science applications. For instance, reduction of the nitro group to an amine, followed by reaction with epoxy resins or isocyanates, could lead to the formation of high-performance polymers with tailored properties. These materials could find applications in coatings, adhesives, and composites where durability and resistance to harsh environments are critical.
The potential applications in materials science are summarized in the table below:
| Potential Application Area | Role of this compound | Anticipated Material Properties |
| High-Performance Polymers | Monomer in condensation polymerization (via the hydroxyl group). | Enhanced thermal stability, chemical resistance, low surface energy. |
| Functional Coatings | Precursor for creating hydrophobic and oleophobic surfaces. | Water and oil repellency, anti-fouling properties. |
| Advanced Composites | Modifier for epoxy resins and other thermosets (after conversion of the nitro group). | Improved mechanical strength and environmental resistance. |
While the exploration of this compound in advanced materials science is still in its early stages, its structural features strongly suggest a promising future in the creation of next-generation materials with superior performance characteristics. Further research in this area is anticipated to unlock its full potential as a versatile building block for innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
